Demethoxyencecalin

描述

1-(2,2-Dimethylchromen-6-yl)ethanone has been reported in Helianthus hirsutus, Helianthella quinquenervis, and other organisms with data available.

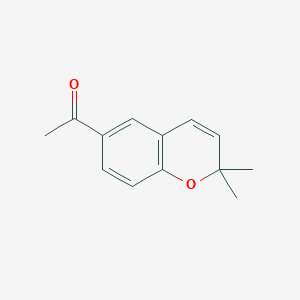

Structure

3D Structure

属性

IUPAC Name |

1-(2,2-dimethylchromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJTXVHECZCXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(C=C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172486 | |

| Record name | Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-07-1 | |

| Record name | Demethoxyencecalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19013-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(2,2-dimethyl-2H-1-benzopyran-6-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,2-Dimethylchromen-6-yl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2K3C7TNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Acetyl-2,2-dimethyl-2H-1-benzopyran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Demethoxyencecalin Biosynthetic Pathway in Ageratina pichinchensis: A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Ageratina pichinchensis, a plant species rich in bioactive secondary metabolites, is a source of significant interest for pharmaceutical research and development. Among its diverse chemical constituents, demethoxyencecalin, a benzofuran derivative, stands out for its potential biological activities. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in Ageratina pichinchensis. Drawing upon evidence from related species within the Asteraceae family and established principles of secondary metabolite biosynthesis, this document outlines a hypothetical pathway, details general experimental protocols for its elucidation, and presents available quantitative data on related compounds found in the plant. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of Ageratina pichinchensis and the broader field of natural product biosynthesis.

Introduction

Ageratina pichinchensis (Kunth) R.M.King & H.Rob., a member of the Asteraceae family, has a long history of use in traditional medicine, particularly in Mexico, for treating a variety of ailments.[1][2][3] Phytochemical analyses have revealed a wealth of secondary metabolites, including chromenes, benzofurans, flavonoids, and terpenoids.[1][3][4] Within the benzofuran class of compounds, encecalin and its derivatives, such as this compound, are of particular interest due to their demonstrated biological activities.[1] Understanding the biosynthetic pathway of these compounds is crucial for their potential biotechnological production and for the development of novel therapeutic agents.

While the complete biosynthetic pathway of this compound in Ageratina pichinchensis has not been empirically elucidated, studies on closely related species and the general principles of benzofuran biosynthesis in plants provide a solid foundation for a hypothetical pathway. This document synthesizes the available information to present a plausible route to this compound, outlines experimental strategies for its validation, and provides relevant quantitative data.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step process that integrates precursors from two primary metabolic pathways: the shikimic acid pathway and the methylerythritol phosphate (MEP) pathway (also known as the deoxyxylulose 5-phosphate or DXP pathway).

Formation of the Aromatic Precursor via the Shikimic Acid Pathway

The aromatic core of this compound is likely derived from the shikimic acid pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and microorganisms.[3] The key steps leading to the aromatic precursor of this compound are outlined below:

-

Chorismate Synthesis: The pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate to ultimately yield chorismate.

-

Formation of L-Phenylalanine: Chorismate is converted to L-phenylalanine through a series of enzymatic reactions.

-

Conversion to p-Coumaroyl-CoA: L-Phenylalanine is then channeled into the phenylpropanoid pathway, starting with its deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylation and CoA ligation yield p-coumaroyl-CoA.

-

Formation of 4-Hydroxyacetophenone: Through a series of reactions that likely involve chain shortening of the p-coumaroyl-CoA side chain, 4-hydroxyacetophenone is formed. This compound serves as the foundational aromatic structure for this compound.

Formation of the Isoprenoid Precursor via the MEP Pathway

The furan ring and its associated side chain in this compound are derived from an isoprenoid unit, which is synthesized through the MEP pathway.

-

Synthesis of IPP and DMAPP: The MEP pathway utilizes pyruvate and glyceraldehyde 3-phosphate to produce the five-carbon building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

-

Formation of Dimethylallyl Pyrophosphate (DMAPP): DMAPP is the direct precursor for the prenylation step in the biosynthesis of this compound.

Assembly and Modification Steps

The final stages of this compound biosynthesis involve the condensation of the aromatic and isoprenoid precursors, followed by cyclization and further modifications.

-

Prenylation of 4-Hydroxyacetophenone: A prenyltransferase enzyme catalyzes the attachment of the dimethylallyl group from DMAPP to the aromatic ring of 4-hydroxyacetophenone. This reaction is a critical step in the formation of many bioactive natural products.

-

Cyclization to Form the Dihydrobenzofuran Ring: The prenylated intermediate undergoes an intramolecular cyclization to form the characteristic 2,3-dihydrobenzofuran ring structure.

-

Oxidation to Form the Benzofuran Ring: The dihydrobenzofuran intermediate is then oxidized to form the fully aromatic benzofuran ring system of this compound.

Based on studies in the related species Ageratina adenophora, it is plausible that this compound is a key intermediate in the biosynthesis of other chromene and benzofuran derivatives. Research on A. adenophora suggests that this compound can be hydroxylated to form demethylencecalin, which is then methylated to produce encecalin.

Quantitative Data

Direct quantitative data on the concentration of this compound and its biosynthetic intermediates in Ageratina pichinchensis are scarce in the available literature. However, studies on the therapeutic applications of A. pichinchensis extracts provide some information on the concentration of the related compound, encecalin. This data is presented here to offer a quantitative context for the secondary metabolites in this plant.

| Compound | Plant Part | Extraction Method | Concentration in Extract | Reference |

| Encecalin | Aerial Parts | Not specified | 0.76% and 1.52% in two different standardized extracts | [5] |

| Encecalin | Not specified | Standardized extract | Not specified, but used as a marker for standardization | [6] |

Note: The provided concentrations are for encecalin in standardized extracts used in clinical studies and may not reflect the natural concentration of this compound or other intermediates in the plant tissue.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway in Ageratina pichinchensis will require a multi-faceted approach combining biochemical and molecular biology techniques. The following are detailed methodologies for key experiments that would be essential for this research.

Tracer Studies to Identify Precursors

Objective: To confirm the origin of the carbon skeleton of this compound from the shikimic acid and MEP pathways.

Methodology:

-

Plant Material: Young, actively growing Ageratina pichinchensis plants or cell suspension cultures.

-

Labeled Precursors: Isotopically labeled precursors, such as [U-¹³C₆]L-phenylalanine and [1-¹³C]1-deoxy-D-xylulose, will be used.

-

Administration of Labeled Precursors: The labeled compounds will be fed to the plants or cell cultures. For whole plants, this can be done through root feeding or injection into the stem. For cell cultures, the precursors are added directly to the growth medium.

-

Incubation: The plants or cells are incubated for a defined period to allow for the incorporation of the labeled precursors into this compound.

-

Extraction and Purification: this compound and other relevant metabolites will be extracted from the plant material using appropriate solvents (e.g., hexane, ethyl acetate) and purified using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).

-

Structural Analysis: The purified this compound will be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the position and extent of isotopic labeling. This will confirm the biosynthetic origin of different parts of the molecule.

Identification and Characterization of Biosynthetic Enzymes

Objective: To identify and functionally characterize the enzymes involved in the key steps of the pathway, such as the prenyltransferase, cyclase, and oxidase.

Methodology:

-

Crude Enzyme Extract Preparation: Plant tissues (e.g., young leaves, roots) are homogenized in a suitable buffer to extract proteins while maintaining enzymatic activity.

-

Enzyme Assays:

-

Prenyltransferase Assay: The crude protein extract is incubated with 4-hydroxyacetophenone and DMAPP. The reaction mixture is then analyzed by HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) for the formation of the prenylated product.

-

Cyclase and Oxidase Assays: The prenylated intermediate (once identified and synthesized or isolated) is used as a substrate for the crude enzyme extract. The formation of the dihydrobenzofuran and ultimately this compound is monitored by HPLC or GC-MS.

-

-

Protein Purification: If enzymatic activity is detected, the responsible enzyme can be purified from the crude extract using a combination of protein purification techniques, including ammonium sulfate precipitation, size-exclusion chromatography, and affinity chromatography.

-

Enzyme Kinetics: The purified enzyme will be used to determine kinetic parameters such as Kₘ and Vₘₐₓ for its substrates.

Identification of Genes Encoding Biosynthetic Enzymes

Objective: To identify the genes that code for the enzymes of the this compound biosynthetic pathway.

Methodology:

-

Transcriptome Analysis: RNA will be extracted from different tissues of A. pichinchensis that are actively producing this compound. The RNA will be sequenced (RNA-seq) to generate a transcriptome profile.

-

Candidate Gene Identification: The transcriptome data will be searched for sequences that show homology to known prenyltransferases, cyclases, and oxidoreductases from other plant species. Co-expression analysis can also be used to identify genes that are expressed in a coordinated manner with known pathway genes.

-

Gene Cloning and Heterologous Expression: Candidate genes will be cloned and expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.

-

Functional Verification: The recombinant proteins will be purified and their enzymatic activity will be tested using the assays described in section 4.2.

-

Gene Silencing: To confirm the in vivo function of the identified genes, techniques like Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated gene editing can be employed in A. pichinchensis. A reduction in this compound levels upon silencing of a candidate gene would provide strong evidence for its role in the pathway.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound in Ageratina pichinchensis provides a robust framework for future research aimed at its complete elucidation. While the presented pathway is hypothetical, it is strongly supported by evidence from related species and established biochemical principles. The experimental protocols outlined in this guide offer a clear roadmap for researchers to identify and characterize the enzymes and genes involved in this pathway.

A thorough understanding of the this compound biosynthetic pathway will have several significant implications. From a drug development perspective, it could enable the biotechnological production of this compound and its derivatives in microbial or plant-based systems, offering a sustainable and scalable alternative to extraction from wild plant populations. Furthermore, the identification of the biosynthetic enzymes could facilitate the chemoenzymatic synthesis of novel benzofuran analogs with potentially improved therapeutic properties. For researchers in plant biology, the elucidation of this pathway will contribute to our broader understanding of the evolution and diversification of secondary metabolism in the Asteraceae family. Future research should focus on the implementation of the described experimental strategies to validate the proposed pathway and to isolate and characterize the key enzymatic players. The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in achieving a comprehensive understanding of the biosynthesis and regulation of this compound in Ageratina pichinchensis.

References

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. Highlighting the Need for Systems-Level Experimental Characterization of Plant Metabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effectiveness and tolerability of a standardized extract from Ageratina pichinchensis on patients with tinea pedis: an explorative pilot study controlled with ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Demethoxyencecalin: A Technical Overview of its Physical, Chemical, and Biological Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyencecalin is a naturally occurring chromene derivative, a class of organic compounds characterized by a benzopyran core structure. It has been isolated from various plant sources, notably from the sunflower (Helianthus annuus) and Ageratina adenophora.[1][2] This compound has garnered interest in the scientific community for its potential biological activities, particularly its antifungal properties.[1][2] Structurally, it is distinguished from its parent compound, encecalin, by the absence of a methoxy group at the C-7 position.[3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available information on its biological effects and the methodologies used for its study.

Physical and Chemical Properties

This compound presents as a colorless transparent liquid or a white solid.[1] It is soluble in organic solvents such as ethanol and methanol.[3] The stability of this compound under light and heat may be a consideration, as potential degradation pathways could exist.[3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₄O₂ | [1][4][5] |

| Molecular Weight | 202.25 g/mol | [1][2][5] |

| IUPAC Name | 1-(2,2-dimethyl-2H-chromen-6-yl)ethanone | [4] |

| CAS Registry Number | 19013-07-1 | [2][4][5] |

| Appearance | Colorless Transparent Liquid or White Solid | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Boiling Point | 329.8 ± 42.0 °C at 760 mmHg | [4] |

| Flash Point | 147.7 ± 21.4 °C | [4] |

| Refractive Index | 1.531 | [4] |

| Water Solubility | 60.26 mg/L @ 25 °C (estimated) | [4] |

| SMILES | CC(=O)c1ccc2c(c1)C=CC(C)(C)O2 | [1] |

| InChI | InChI=1S/C13H14O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-8H,1-3H3 | [1] |

| InChIKey | ZAJTXVHECZCXLH-UHFFFAOYSA-N | [1][4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

UV-Vis Spectroscopy : Chromenes like this compound typically exhibit UV-Vis maxima between 270–290 nm.[3]

-

Mass Spectrometry : Mass spectral fragmentation patterns are used for its identification. For glucosylated forms found in nature, a characteristic loss of the glucose moiety (162 amu) is observed.[3]

Detailed NMR and IR spectral data are available through specialized databases.

Biological Activity and Signaling Pathways

The primary biological activity reported for this compound is its antifungal action.[1][2] While the specific molecular targets and signaling pathways of this compound are not yet fully elucidated, the mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane integrity. This is often achieved by interfering with the biosynthesis of ergosterol, a vital component of the fungal cell membrane, or by direct interaction with membrane components, leading to increased permeability and cell death.[6][7]

As a member of the chromene class of compounds, this compound may share mechanisms with other chromene derivatives, which have been reported to induce apoptosis and cell cycle arrest in cancer cells through various pathways, including the extrinsic apoptotic pathway and modulation of NF-κB signaling.[8][9] However, direct evidence for this compound's involvement in these specific pathways is currently lacking.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, synthesis, and specific bioassays of this compound are not extensively available in the public domain. However, based on general laboratory practices for natural product chemistry and mycology, the following outlines provide a framework for such experiments.

General Protocol for Isolation from Plant Material

The isolation of this compound from sources like Helianthus annuus would typically follow a multi-step extraction and chromatographic purification process.

General Protocol for Antifungal Susceptibility Testing

The antifungal activity of this compound can be assessed using standard methods such as broth microdilution or agar well diffusion assays.[3][5]

1. Preparation of Fungal Inoculum:

-

A pure culture of the test fungus (e.g., Candida albicans, Aspergillus niger) is grown on a suitable agar medium.

-

A suspension of fungal spores or yeast cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., using a spectrophotometer or hemocytometer).

2. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

-

A serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with the standardized fungal suspension.

-

Positive (no compound) and negative (no fungus) control wells are included.

-

The plate is incubated at an appropriate temperature for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

3. Agar Well Diffusion Method:

-

A suitable agar medium is poured into Petri dishes and allowed to solidify.

-

The surface of the agar is uniformly inoculated with the standardized fungal suspension.

-

Wells of a specific diameter are cut into the agar.

-

A known concentration of this compound solution is added to each well.

-

A solvent control is also included.

-

The plates are incubated for 24-72 hours.

-

The antifungal activity is determined by measuring the diameter of the zone of inhibition around each well.

Biotransformation

Studies on cell suspension cultures of Ageratina adenophora have shown that this compound can undergo biotransformation. When fed to these cell cultures, it is hydroxylated at one of the geminal methyl groups of the chromene heterocycle, with the product accumulating in the growth medium.[10] This highlights the potential for enzymatic modification of the this compound structure.

Conclusion

This compound is a natural product with defined physical and chemical properties and promising antifungal activity. Further research is warranted to fully elucidate its mechanism of action, including the specific signaling pathways it modulates, and to develop standardized protocols for its isolation and biological evaluation. Its potential for biotransformation also opens avenues for the creation of novel derivatives with potentially enhanced therapeutic properties. This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.

References

- 1. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Antifungal Activities and Characterization of Phenolic Compounds Using Ultra-High Performance Liquid Chromatography and Mass Spectrometry (UPLC-MS) of Aqueous Extracts and Fractions from Verbesina sphaerocephala Stems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Demethoxycurcumin inhibits energy metabolic and oncogenic signaling pathways through AMPK activation in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 8. researchgate.net [researchgate.net]

- 9. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Demethoxyencecalin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxyencecalin, a naturally occurring chromene derivative predominantly found in Ageratina adenophora, has emerged as a molecule of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its cytotoxic and antifungal activities. While research on the purified compound is still developing, studies on extracts of Ageratina adenophora rich in this compound suggest a mechanism involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase-3. This document synthesizes available data, details relevant experimental protocols, and presents signaling pathway diagrams to facilitate further investigation and drug development efforts.

Introduction

This compound is a benzopyran derivative isolated from various plant species, most notably Ageratina adenophora (formerly Eupatorium adenophorum) and Helianthus annuus.[1][2] As a member of the chromene class of compounds, it is recognized for a range of biological activities.[3][4] Preliminary studies on crude extracts containing this compound have highlighted its potential as a cytotoxic and antifungal agent, paving the way for more detailed mechanistic investigations. This guide aims to consolidate the existing, albeit limited, knowledge on the mechanism of action of this compound and to provide a framework for future research.

Biological Activities and Quantitative Data

While specific quantitative data for purified this compound is scarce in publicly available literature, studies on extracts of Ageratina adenophora provide valuable insights into its potential potency.

Table 1: Cytotoxic Activity of Ageratina adenophora Hydroalcoholic Leaf Extract (AHL)

| Cell Line | IC50 (µg/mL) | Reference |

| HCT-116 (Human Colorectal Carcinoma) | 65.65 ± 2.10 | [3] |

Note: The IC50 value above is for a crude extract and may not be solely attributable to this compound.

Mechanism of Action

The primary mechanism of action suggested for the biological activities of Ageratina adenophora extracts, and by extension this compound, is the induction of apoptosis, a form of programmed cell death, mediated by oxidative stress.

Induction of Apoptosis via Reactive Oxygen Species (ROS)

Studies on hydroalcoholic extracts of Ageratina adenophora have demonstrated an increase in the production of intracellular Reactive Oxygen Species (ROS) in cancer cells.[3] ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. This cellular stress can trigger the intrinsic apoptotic pathway.

Caspase-3 Activation

A key downstream event in the apoptotic cascade is the activation of effector caspases, such as caspase-3. Research on Ageratina adenophora extracts has shown an activation of caspase-3 in treated cancer cells.[3] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Signaling Pathways

Based on the available evidence for Ageratina adenophora extracts and the known mechanisms of related chromene compounds, a putative signaling pathway for this compound-induced apoptosis can be proposed.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

This section outlines the general methodologies employed in the studies that form the basis of our current understanding of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

-

Cell Culture: Human cancer cell lines (e.g., HCT-116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., Ageratina adenophora extract) for a specified period (e.g., 24, 48 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Caption: Experimental workflow for the MTT cell viability assay.

Intracellular ROS Measurement

This protocol is used to quantify the generation of reactive oxygen species within cells following treatment.

-

Cell Treatment: Cells are cultured and treated with the test compound as described for the cell viability assay.

-

Staining: After treatment, the cells are incubated with a fluorescent probe that is sensitive to ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA). DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner of apoptosis.

-

Cell Lysis: Treated and untreated cells are harvested and lysed to release their intracellular contents.

-

Substrate Addition: A specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter molecule (e.g., Ac-DEVD-pNA) is added to the cell lysates.

-

Incubation and Detection: The mixture is incubated to allow activated caspase-3 to cleave the substrate, releasing the reporter molecule. The signal (color or fluorescence) is then measured using a microplate reader.

-

Data Analysis: The level of caspase-3 activity is proportional to the signal intensity and is typically expressed as a fold change relative to the untreated control.

Conclusion and Future Directions

The current body of research, primarily on extracts from Ageratina adenophora, suggests that this compound holds promise as a cytotoxic agent, likely acting through the induction of ROS-mediated apoptosis. However, to fully realize its therapeutic potential, further rigorous investigation is imperative.

Future research should focus on:

-

Isolation and Purification: Development of efficient protocols for the isolation and purification of this compound to enable studies on the pure compound.

-

Quantitative Analysis: Determination of the precise IC50 and MIC (Minimum Inhibitory Concentration) values of purified this compound against a broad panel of cancer cell lines and fungal pathogens.

-

Detailed Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by purified this compound. This includes investigating its effects on other apoptotic markers, cell cycle progression, and potential interactions with key regulatory proteins.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of cancer and fungal infections.

By addressing these research gaps, the scientific community can build a comprehensive understanding of this compound's mechanism of action and pave the way for its potential development as a novel therapeutic agent.

References

- 1. Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal activity of a novel chromene dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

Demethoxycurcumin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxycurcumin (DMC), a principal curcuminoid analog found in the rhizome of Curcuma longa, has emerged as a promising natural compound with a wide spectrum of therapeutic activities. Exhibiting enhanced stability and bioavailability compared to its parent compound, curcumin, DMC has garnered significant attention for its potent anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the current understanding of Demethoxycurcumin's therapeutic targets, summarizing key quantitative data, detailing experimental methodologies for its evaluation, and visualizing its mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of Demethoxycurcumin.

Quantitative Data on Biological Activity

The biological efficacy of Demethoxycurcumin has been quantified across various studies, primarily through the determination of its half-maximal inhibitory concentration (IC50). These values provide a standardized measure of its potency in different biological contexts.

Table 1: Cytotoxic Activity of Demethoxycurcumin (DMC) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| FaDu | Head and Neck Squamous Cell Carcinoma | 37.78 | [1] |

| SW-620 | Colorectal Adenocarcinoma | 42.9 | [2] |

| AGS | Gastric Adenocarcinoma | 52.1 | [2] |

| HepG2 | Hepatocellular Carcinoma | 115.6 | [2] |

| A431 | Skin Squamous Cell Carcinoma | Not specified, dose-dependent inhibition | [3] |

| HaCaT | Human Keratinocyte (non-cancerous control) | Not specified, dose-dependent inhibition | [3] |

| HFLS-RA | Human Fibroblast-Like Synoviocytes - Rheumatoid Arthritis | 24.2 | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Potent cytotoxicity, specific IC50 not stated | [5][6] |

Table 2: Anti-inflammatory and Antioxidant Activity of Demethoxycurcumin (DMC)

| Activity | Assay | IC50 | Citation |

| Antioxidant Activity | DPPH radical scavenging | 12.46 µg/mL | [2] |

| NF-κB Inhibition | Luciferase Reporter Assay in RAW264.7 cells | 12.1 µM | [7] |

| Inhibition of P-type ATPases (AHA2) | ATP hydrolysis assay | 18.7 µM | [8] |

Note: Ki values for Demethoxycurcumin are not extensively reported in the current literature. The IC50 values are dependent on experimental conditions, and direct comparison between different studies should be made with caution.

Key Signaling Pathways and Therapeutic Targets

Demethoxycurcumin exerts its pleiotropic effects by modulating multiple critical signaling pathways implicated in the pathogenesis of cancer and inflammatory diseases. The two most well-characterized pathways are the NF-κB and AMPK/mTOR signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers and chronic inflammatory conditions. Demethoxycurcumin has been shown to be a potent inhibitor of the NF-κB pathway.[7][9][10][11][12]

Caption: Demethoxycurcumin inhibits NF-κB signaling by preventing IKK activation.

Activation of the AMPK/mTOR Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism. Its activation inhibits the mammalian target of rapamycin (mTOR) pathway, a key promoter of cell growth and proliferation. Demethoxycurcumin has been identified as a potent activator of AMPK, particularly in the context of triple-negative breast cancer.[5][6][13]

Caption: Demethoxycurcumin activates AMPK, leading to mTORC1 inhibition.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of Demethoxycurcumin.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of a compound.[2][9][10]

Materials:

-

Demethoxycurcumin (DMC) stock solution (in DMSO)

-

Cancer cell lines (e.g., FaDu, SW-620, AGS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well culture plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete medium per well. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of DMC in complete medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of DMC (e.g., 0, 1, 10, 20, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest DMC concentration). Incubate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the DMC concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining cell viability using the MTT assay.

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample and to quantify their expression levels. This is crucial for elucidating the molecular mechanisms of DMC's action.[14][15][16]

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Running and transfer buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NF-κB, anti-p-AMPK, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells treated with DMC and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Caption: General workflow for Western Blot analysis.

In Vivo Anti-inflammatory Assessment (Carrageenan-induced Paw Edema)

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.[8]

Materials:

-

Wistar rats

-

Demethoxycurcumin (DMC)

-

Carrageenan solution (1% in saline)

-

Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

-

Pletysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize Wistar rats for at least one week. Divide the animals into groups (e.g., control, vehicle, DMC-treated at different doses, and a standard anti-inflammatory drug).

-

Compound Administration: Administer DMC or the vehicle orally to the respective groups. The standard drug is also administered orally.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group at each time point.

Conclusion and Future Directions

Demethoxycurcumin has demonstrated significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to modulate key signaling pathways such as NF-κB and AMPK/mTOR provides a strong mechanistic basis for its observed biological activities. The quantitative data presented in this guide highlight its potency against a range of cancer cell lines and inflammatory processes.

Future research should focus on several key areas to advance the clinical translation of Demethoxycurcumin:

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of DMC and to establish a clear relationship between its dosage and therapeutic effects.

-

Identification of Direct Molecular Targets: While the effects of DMC on signaling pathways are well-documented, the identification of its direct binding partners will provide a more precise understanding of its mechanism of action.

-

Combination Therapies: Investigating the synergistic effects of DMC with existing chemotherapeutic agents or immunotherapies could lead to more effective and less toxic treatment regimens.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of Demethoxycurcumin in human subjects for various disease indications.

References

- 1. Demethoxycurcumin, a Natural Derivative of Curcumin Abrogates Rotenone-induced Dopamine Depletion and Motor Deficits by Its Antioxidative and Anti-inflammatory Properties in Parkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - Lee - Translational Cancer Research [tcr.amegroups.org]

- 11. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Demethoxycurcumin mitigates inflammatory responses in lumbar disc herniation via MAPK and NF-κB pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Demethoxycurcumin inhibits energy metabolic and oncogenic signaling pathways through AMPK activation in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Demethoxy Derivatives of Curcumin Exhibit Greater Differentiation Suppression in 3T3-L1 Adipocytes Than Curcumin: A Mechanistic Study of Adipogenesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 16. origene.com [origene.com]

Demethoxyencecalin: A Technical Guide to its Potential for Liver Protection and Detoxification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The liver, a central organ for metabolism and detoxification, is susceptible to injury from a variety of sources, including toxins, drugs, and metabolic stress. Emerging evidence suggests that natural compounds may offer therapeutic potential in protecting the liver and aiding its detoxification processes. Demethoxyencecalin, a chromene derivative isolated from Eupatorium aschenbornianum, has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the hypothesized mechanisms by which this compound may confer liver protection and promote detoxification. Due to the limited direct research on this compound's hepatoprotective effects, this document synthesizes information from related compounds and general liver protection pathways to propose a framework for future investigation. We will explore its potential modulation of key signaling pathways, such as Nrf2 and NF-κB, and its impact on antioxidant and anti-inflammatory responses. Furthermore, this guide outlines detailed experimental protocols for evaluating the efficacy of this compound in established preclinical models of liver injury.

Introduction: The Need for Novel Hepatoprotective Agents

Liver diseases represent a significant global health burden, with etiologies ranging from viral infections and alcohol abuse to non-alcoholic fatty liver disease (NAFLD).[1] The pathophysiology of most liver injuries involves common mechanisms, including oxidative stress, inflammation, and apoptosis.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a pivotal role in the initiation and progression of liver damage.[2] This underscores the need for therapeutic agents that can bolster the liver's natural defense mechanisms. Natural products have historically been a rich source of new therapeutic leads, and compounds like this compound are being investigated for their potential health benefits.

This compound and its Source: Eupatorium aschenbornianum

This compound is a naturally occurring chromene derivative. It is primarily isolated from Eupatorium aschenbornianum, a plant used in traditional medicine.[3] While research directly focusing on the hepatoprotective effects of this compound is scarce, a study on the safety of powdered dried stem of E. aschenbornianum indicated no signs of liver or kidney damage in an acute toxicity murine model, suggesting a favorable preliminary safety profile for its constituents.[3]

Hypothesized Mechanisms of Liver Protection and Detoxification

Based on the known mechanisms of liver protection by other natural compounds and the chemical nature of this compound, we can hypothesize several pathways through which it may exert its beneficial effects.

Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[4][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[6] Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.[4][5] Many natural compounds with hepatoprotective properties are known activators of the Nrf2 pathway.[6] Given that chromone structures, related to this compound, are known to activate the Nrf2/ARE pathway, it is plausible that this compound functions as an Nrf2 activator.[6]

Diagram of the Hypothesized Nrf2 Activation by this compound:

Caption: Hypothesized Nrf2 activation by this compound.

Modulation of Inflammatory Pathways: NF-κB Inhibition

Chronic inflammation is a key driver of liver damage and fibrosis.[7] The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and chemokines.[2][7] Many hepatoprotective compounds exert their effects by inhibiting the NF-κB signaling pathway.[2] It is hypothesized that this compound may possess anti-inflammatory properties through the suppression of NF-κB activation, thereby reducing the production of inflammatory mediators that contribute to liver injury.

Diagram of the Hypothesized NF-κB Inhibition by this compound:

Caption: Hypothesized NF-κB inhibition by this compound.

Enhancement of Antioxidant Enzyme Activity

A direct consequence of Nrf2 activation is the increased synthesis of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[8][9] These enzymes play a crucial role in neutralizing ROS.[8]

-

SOD catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.[10]

-

CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen.[10]

-

GPx reduces hydrogen peroxide and lipid hydroperoxides, utilizing glutathione as a reducing substrate.[10]

By potentially upregulating these enzymes, this compound could enhance the liver's capacity to combat oxidative stress.

Proposed Experimental Protocols for Evaluation

To validate the hypothesized hepatoprotective effects of this compound, rigorous preclinical studies are necessary. The following are detailed protocols for two widely accepted animal models of liver injury.

Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model

This model is a classic method for inducing acute hepatotoxicity, primarily through the generation of free radicals leading to lipid peroxidation and cell death.[11]

Experimental Workflow:

Caption: Workflow for CCl4-induced liver injury study.

Methodology:

-

Animals: Male Wistar rats (180-220 g) will be used.

-

Grouping: Animals will be divided into four groups (n=6-8 per group):

-

Group I (Control): Vehicle (e.g., corn oil) orally for 7 days.

-

Group II (CCl4): Vehicle orally for 7 days, followed by a single intraperitoneal (i.p.) injection of CCl4 (1 mL/kg, 1:1 in olive oil) on day 7.

-

Group III (this compound): this compound (specific doses to be determined by dose-response studies) orally for 7 days, followed by a single i.p. injection of CCl4 on day 7.

-

Group IV (Positive Control): Silymarin (e.g., 100 mg/kg) orally for 7 days, followed by a single i.p. injection of CCl4 on day 7.

-

-

Sample Collection: 24 hours after CCl4 administration, animals will be anesthetized, and blood will be collected for serum separation. Livers will be excised for histopathological and biochemical analysis.

-

Biochemical Assays:

-

Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) will be measured as markers of liver damage.

-

Liver homogenates will be analyzed for levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of SOD, CAT, and GPx.

-

-

Histopathology: Liver sections will be stained with Hematoxylin and Eosin (H&E) to assess cellular morphology and necrosis.

-

Molecular Analysis: Western blotting will be performed on liver tissue lysates to determine the expression levels of Nrf2 and key proteins in the NF-κB pathway (e.g., p-p65).

Acetaminophen (APAP)-Induced Hepatotoxicity Model

APAP overdose is a common cause of acute liver failure, making this a clinically relevant model.[12][13] The toxicity is mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione stores and causes oxidative stress.[14]

Experimental Workflow:

Caption: Workflow for APAP-induced hepatotoxicity study.

Methodology:

-

Animals: Male C57BL/6 mice (8-10 weeks old) will be used.

-

Grouping and Treatment:

-

Animals will be fasted overnight prior to treatment.

-

Group I (Control): Vehicle orally.

-

Group II (APAP): Vehicle orally, followed by a single i.p. injection of APAP (e.g., 300 mg/kg).

-

Group III (this compound): this compound (specific doses) orally 1 hour before APAP administration.

-

Group IV (Positive Control): N-acetylcysteine (NAC; e.g., 300 mg/kg) i.p. 1.5 hours after APAP administration.

-

-

Sample Collection: At 24 hours post-APAP injection, blood and liver tissues will be collected.

-

Biochemical and Histopathological Analysis: Similar to the CCl4 model, serum ALT and AST will be measured, and liver sections will be analyzed by H&E staining.

-

Specific Assays for APAP Model:

-

Liver homogenates will be assayed for glutathione (GSH) levels, as APAP toxicity is characterized by GSH depletion.

-

Western blot analysis will include assessment of c-Jun N-terminal kinase (JNK) activation, a key signaling event in APAP-induced hepatotoxicity.

-

Quantitative Data Presentation (Hypothetical)

The following tables are templates for presenting the quantitative data that would be generated from the proposed experimental studies.

Table 1: Effect of this compound on Serum Biomarkers in CCl4-Induced Liver Injury (Hypothetical Data)

| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) |

| Vehicle Control | - | 35 ± 5 | 80 ± 10 |

| CCl4 Control | - | 250 ± 30 | 450 ± 40 |

| This compound + CCl4 | 50 | 150 ± 20 | 300 ± 25 |

| This compound + CCl4 | 100 | 100 ± 15 | 200 ± 20 |

| Silymarin + CCl4 | 100 | 90 ± 12 | 180 ± 18 |

*Values are Mean ± SD. *p < 0.05, *p < 0.01 compared to CCl4 Control.

Table 2: Effect of this compound on Liver Antioxidant Status in CCl4-Induced Liver Injury (Hypothetical Data)

| Treatment Group | Dose (mg/kg) | MDA (nmol/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) | GPx (U/mg protein) |

| Vehicle Control | - | 1.5 ± 0.2 | 120 ± 10 | 80 ± 8 | 50 ± 5 |

| CCl4 Control | - | 5.0 ± 0.5 | 60 ± 8 | 40 ± 5 | 25 ± 4 |

| This compound + CCl4 | 50 | 3.5 ± 0.4 | 80 ± 7 | 55 ± 6 | 35 ± 3 |

| This compound + CCl4 | 100 | 2.5 ± 0.3 | 100 ± 9 | 70 ± 7 | 45 ± 4 |

| Silymarin + CCl4 | 100 | 2.2 ± 0.2 | 110 ± 10 | 75 ± 8 | 48 ± 5 |

*Values are Mean ± SD. *p < 0.05, *p < 0.01 compared to CCl4 Control.

Conclusion and Future Directions

This compound presents an intriguing candidate for a novel hepatoprotective agent. Based on its chemical structure and the known mechanisms of liver protection, it is hypothesized to act through the activation of the Nrf2 antioxidant pathway and the inhibition of the pro-inflammatory NF-κB pathway. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these hypotheses. Future research should focus on dose-response studies, elucidation of the precise molecular targets of this compound, and its pharmacokinetic and pharmacodynamic profiling. Successful outcomes from these preclinical studies could pave the way for further development of this compound as a therapeutic agent for the prevention and treatment of liver diseases.

References

- 1. Dynamics of Acute Liver Injury in Experimental Models of Hepatotoxicity in the Context of Their Implementation in Preclinical Studies on Stem Cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Gastroprotective activity and pharmacological safety evaluation of Eupatorium aschenbornianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]

- 5. The Nrf2 Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NF-κB in the liver—linking injury, fibrosis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Superoxide dismutase ameliorates oxidative stress and regulates liver transcriptomics to provide therapeutic benefits in hepatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant Enzyme Activities in Hepatic Tissue from Children with Chronic Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oatext.com [oatext.com]

- 11. A single acute hepatotoxic dose of CCl4 causes oxidative stress in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular pathogenesis of acetaminophen-induced liver injury and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]

An In-depth Technical Guide on the Antifungal Activity of Chromene Derivatives: A Case Study on Demethoxyencecalin Analogs

Disclaimer: Direct, comprehensive research on the antifungal activity of Demethoxyencecalin against specific pathogens is limited in publicly available scientific literature. This guide, therefore, presents a detailed analysis based on the antifungal properties of closely related 2,2-dimethyl-2H-chromene derivatives, including Encecalin, as representative analogs. The experimental protocols, data, and proposed mechanisms of action are synthesized from studies on these structurally similar compounds to provide a relevant and technically sound resource for researchers, scientists, and drug development professionals.

Introduction

Fungal infections pose a significant and growing threat to global health, necessitating the discovery and development of novel antifungal agents. Natural products have historically been a rich source of antimicrobial compounds. Chromenes, a class of heterocyclic compounds, and their derivatives have demonstrated a wide range of biological activities, including promising antifungal properties. This compound, a member of the 2,2-dimethyl-2H-chromene family, is a natural product of interest. This technical guide provides a comprehensive overview of the antifungal activity of this compound analogs, with a focus on their efficacy against various fungal pathogens, the experimental methodologies used for their evaluation, and their potential mechanisms of action.

Quantitative Antifungal Activity

The antifungal efficacy of 2,2-dimethyl-2H-chromene derivatives has been evaluated against a range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Half Maximal Effective Concentration (EC50) values, providing a quantitative measure of their antifungal potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Chromenol-Triazole Hybrids Against Various Fungal Species

| Compound | Aspergillus fumigatus (μM) | Aspergillus ochraceus (μM) | Aspergillus niger (μM) | Trichoderma viride (μM) | Candida albicans (μM) | Penicillium funiculosum (μM) | Penicillium ochrochloron (μM) | Penicillium verrucosum (μM) |

| 3k | 184.2 | 46.0 | 46.0 | 22.1 | 46.0 | 46.0 | 46.0 | 46.0 |

| 3n | 199.8 | 99.9 | 99.9 | 71.3 | 99.9 | 99.9 | 99.9 | 99.9 |

Data synthesized from studies on chromenol-triazole hybrids, which share the core chromene structure.[1]

Table 2: EC50 Values of a Novel 2,2-dimethyl-2H-chromene Derivative (Compound 4j) Against Phytopathogenic Fungi

| Fungal Species | EC50 (μg/mL) |

| Fusarium solani | 6.3 |

| Pyricularia oryzae | 7.7 |

| Alternaria brassicae | 7.1 |

| Valsa mali | 7.5 |

| Alternaria alternata | 4.0 |

Data from a study on newly synthesized 2,2-dimethyl-2H-chromene derivatives.[2][3]

Table 3: Antifungal Activity of a Novel Chromene Dimer Against Aspergillus Species

| Fungal Species | EC50 (μmol L-1) |

| Aspergillus niger | 140.1 |

| Aspergillus carbonarius | 384.2 |

| Aspergillus alliaceus | 69.1 |

| Aspergillus ochraceus | 559.1 |

This data showcases the activity of a dimeric form of a chromene derivative.[4]

Experimental Protocols

The following section details the standard methodologies employed for the in vitro evaluation of the antifungal activity of chromene derivatives.

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungi, particularly yeasts and molds.[5][6]

Objective: To determine the lowest concentration of a chromene derivative that inhibits the visible growth of a specific fungal pathogen.

Materials:

-

Test compound (chromene derivative)

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Trichophyton rubrum)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Fungal colonies are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration.

-

A suspension of fungal spores or cells is prepared in sterile saline.

-

The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. For molds, a spore suspension is prepared and the concentration is determined using a hemocytometer.

-

The inoculum is further diluted in RPMI 1640 medium to the final desired concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds).

-

-

Preparation of Antifungal Agent Dilutions:

-

The chromene derivative is dissolved in DMSO to create a stock solution.

-

A series of twofold dilutions of the compound are prepared in RPMI 1640 medium in the 96-well plates.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the prepared fungal suspension.

-

Positive (fungus without compound) and negative (medium only) controls are included.

-

The plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for some molds, depending on their growth rate.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the chromene derivative at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control. The endpoint can be assessed visually or by using a spectrophotometer to measure optical density.

-

Agar Disk Diffusion Method

This method provides a qualitative assessment of antifungal susceptibility.

Objective: To determine the susceptibility of a fungal strain to a chromene derivative by measuring the zone of growth inhibition.

Materials:

-

Test compound (chromene derivative)

-

Fungal isolates

-

Mueller-Hinton agar or Sabouraud Dextrose Agar plates

-

Sterile filter paper disks

-

Sterile swabs

Procedure:

-

Inoculum Preparation: A standardized fungal inoculum is prepared as described for the broth microdilution method.

-

Plate Inoculation: The surface of the agar plate is evenly inoculated with the fungal suspension using a sterile swab.

-

Application of Antifungal Agent: Sterile filter paper disks are impregnated with a known concentration of the chromene derivative and placed on the inoculated agar surface.

-

Incubation: The plates are incubated under appropriate conditions for the specific fungus.

-

Zone of Inhibition Measurement: The diameter of the clear zone of no fungal growth around the disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the general workflow for assessing the antifungal activity of a test compound.

Proposed Mechanism of Action and Signaling Pathway

Based on studies of related chromene derivatives, a plausible mechanism of antifungal action is the inhibition of ergosterol biosynthesis.[7][8][9][10] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth. The primary target within this pathway for many antifungal agents is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.

The following diagram illustrates the proposed mechanism of action, where a chromene derivative inhibits ergosterol biosynthesis, leading to downstream effects on fungal cell integrity.

Disruption of the fungal cell wall and membrane integrity due to ergosterol depletion can trigger compensatory stress response signaling pathways, such as the Cell Wall Integrity (CWI) pathway and the Calcineurin signaling pathway.[11][12][13][14]

The diagram below illustrates the potential interplay between ergosterol biosynthesis inhibition and these key signaling pathways.

Conclusion

While specific data on this compound is not extensively available, the analysis of its structural analogs, particularly 2,2-dimethyl-2H-chromenes, reveals a promising class of antifungal compounds. The quantitative data presented demonstrates significant activity against a variety of fungal pathogens. The detailed experimental protocols provide a framework for the continued investigation of these and other novel antifungal agents. The proposed mechanism of action, centered on the inhibition of ergosterol biosynthesis, aligns with the mode of action of several established antifungal drugs and offers a clear direction for future mechanistic studies. Further research is warranted to fully elucidate the antifungal spectrum, in vivo efficacy, and precise molecular targets of this compound and related chromene derivatives to develop them as potential therapeutic agents.

References

- 1. Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel 2,2-dimethylchromene derivatives as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal activity of a novel chromene dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Analysis of Antifungal Susceptibility in Trichophyton Species Using Broth Microdilution Assay: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 8. researchgate.net [researchgate.net]

- 9. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

Demethoxyencecalin: A Technical Guide to Preliminary Cytotoxicity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard methodologies and conceptual frameworks for conducting preliminary cytotoxicity studies of novel natural compounds, using Demethoxyencecalin as a focal point. While specific experimental data for this compound is emerging, this document outlines the established protocols and data interpretation necessary for its evaluation as a potential therapeutic agent.

Introduction to Cytotoxicity and Drug Discovery

The exploration of natural compounds for anticancer properties is a cornerstone of modern drug discovery. This compound, a chromene derivative, belongs to a class of compounds that have garnered interest for their potential biological activities. The initial step in evaluating such compounds is the assessment of their cytotoxicity—the ability to kill or inhibit the growth of cancer cells. These preliminary studies are crucial for identifying promising lead compounds and understanding their mechanisms of action.

Commonly Utilized Human Cancer Cell Lines

The selection of appropriate cancer cell lines is fundamental to in vitro cytotoxicity screening. Different cell lines represent various cancer types and can exhibit different sensitivities to therapeutic agents. A diverse panel is often used to assess the breadth and specificity of a compound's cytotoxic effects.

| Cell Line | Cancer Type |

| MCF-7 | Breast Adenocarcinoma |

| HCT116 | Colorectal Carcinoma |

| HepG2 | Liver Carcinoma |

| FaDu | Pharyngeal Squamous Cell Carcinoma |

| U2OS | Osteosarcoma |

| HOS | Osteosarcoma |

| JK-1 | Erythroid Leukemia |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate cytotoxicity assessment. The following sections describe standard methods employed in these studies.

Cell Viability and IC50 Determination: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (or the test compound) and incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve. A lower IC50 value indicates greater potency.[1][2]

Visualization of Apoptotic Morphology: DAPI Staining

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Protocol:

-

Cell Culture and Treatment: Cells are grown on coverslips in a multi-well plate and treated with the test compound.

-

Fixation: Cells are fixed with a solution like 4% paraformaldehyde.

-

Permeabilization: If necessary, cells are permeabilized to allow the dye to enter.

-

DAPI Staining: Cells are incubated with a DAPI staining solution.

-

Microscopy: The stained cells are visualized using a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the diffuse, uniform staining of healthy cells.

Quantification of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with the compound of interest for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (a fluorescent agent that cannot cross the membrane of live cells and early apoptotic cells, but can enter and stain the DNA of late apoptotic and necrotic cells).

-